N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
Description
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by:
- A benzyl group attached to the 5-position of the oxadiazole ring.
- A 4-((2,6-dimethylmorpholino)sulfonyl)benzamide moiety linked to the 2-position of the oxadiazole via an amide bond.
This compound belongs to a class of molecules designed to modulate enzyme activity, particularly targeting pathways such as thioredoxin reductase, which is critical in oxidative stress response and fungal pathogenesis .
Properties
IUPAC Name |
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S/c1-15-13-26(14-16(2)30-15)32(28,29)19-10-8-18(9-11-19)21(27)23-22-25-24-20(31-22)12-17-6-4-3-5-7-17/h3-11,15-16H,12-14H2,1-2H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRXCIITVBEZLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide” typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.
Attachment of the Morpholino Sulfonyl Group: The morpholino sulfonyl group can be attached through sulfonylation reactions using sulfonyl chlorides and morpholine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions may target the oxadiazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzyl and morpholino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, “N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Oxadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug discovery and development.
Medicine
In medicine, the compound could be studied for its therapeutic potential. Its structural features suggest it may interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of “N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide” would likely involve interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and sulfonyl group may play key roles in binding to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
Substituent Diversity: The benzyl group on the target compound’s oxadiazole may enhance lipophilicity compared to LMM5’s 4-methoxyphenylmethyl (which has a polar methoxy group) or LMM11’s furan-2-yl (a heteroaromatic ring). This could improve membrane permeability .
Molecular Weight Trends :
- The target compound (494.56 g/mol) is heavier than LMM11 (458.53 g/mol) and CAS 923095-06-1 (470.5 g/mol), which may influence pharmacokinetic properties like absorption and distribution.
Hypothetical Structure-Activity Relationships (SAR)
Oxadiazole Substituents :
- Aromatic groups (e.g., benzyl, 4-methoxyphenylmethyl) may enhance target affinity through π-π stacking with enzyme pockets.
- Heteroaromatic groups (e.g., furan-2-yl in LMM11) might reduce potency due to weaker hydrophobic interactions .
Benzamide Modifications :
- Sulfonyl-linked morpholines (target, CAS 923095-06-1) could improve metabolic stability over sulfamoyl groups (LMM5/LMM11), which are prone to enzymatic hydrolysis.
- The 2,6-dimethyl configuration on the morpholine ring may optimize steric complementarity with target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
